molecular formula C14H26O6 B610534 Orlistat (m9) CAS No. 186423-00-7

Orlistat (m9)

Cat. No.: B610534
CAS No.: 186423-00-7
M. Wt: 290.36
InChI Key: XXJYVIMIEJMJBD-SDDRHHMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orlistat (m9) is a bioactive chemical compound with the molecular formula C14H26O6 and a molecular weight of 290.36. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties.

Chemical Reactions Analysis

Orlistat (m9) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Orlistat (m9) has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its bioactive properties make it a valuable compound for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Orlistat (m9) involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available in the search results, it is likely that its stereochemistry plays a significant role in its biological activity, influencing how it interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Orlistat (m9) can be compared with similar compounds such as 2-hexyl-3,5-dihydroxyhexadecanoic acid, (2S,3R,5S)- . These compounds share similar structural features but may differ in their chain length, functional groups, and stereochemistry, which can affect their chemical properties and biological activities. The uniqueness of Orlistat (m9) lies in its specific stereochemistry and the presence of hydroxyl groups, which contribute to its distinct reactivity and bioactivity.

Properties

CAS No.

186423-00-7

Molecular Formula

C14H26O6

Molecular Weight

290.36

IUPAC Name

Octanedioic acid, 2-hexyl-3,5-dihydroxy-, (2S,3R,5S)-

InChI

InChI=1S/C14H26O6/c1-2-3-4-5-6-11(14(19)20)12(16)9-10(15)7-8-13(17)18/h10-12,15-16H,2-9H2,1H3,(H,17,18)(H,19,20)/t10-,11-,12+/m0/s1

InChI Key

XXJYVIMIEJMJBD-SDDRHHMPSA-N

SMILES

O=C(O)[C@@H](CCCCCC)[C@H](O)C[C@@H](O)CCC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO-61-0591;  RO610591;  RO61-0591.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orlistat (m9)
Reactant of Route 2
Orlistat (m9)
Reactant of Route 3
Orlistat (m9)
Reactant of Route 4
Orlistat (m9)
Reactant of Route 5
Orlistat (m9)
Reactant of Route 6
Orlistat (m9)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.